Cas no 18944-77-9 (2-Fluorocinnamic acid)

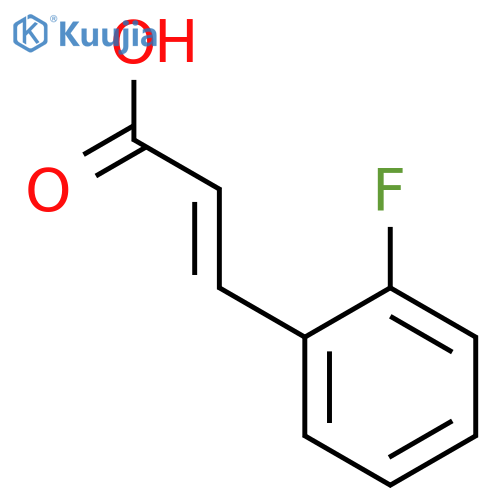

2-Fluorocinnamic acid structure

商品名:2-Fluorocinnamic acid

2-Fluorocinnamic acid 化学的及び物理的性質

名前と識別子

-

- o-fluorocinnamic acid

- 2-fluoro-trans-cinnamic acid

- EINECS 242-697-6

- (E)-3-(2-Fluorophenyl)propenoic acid

- 2-Fluorocinnamic acid

- AMY3986

- MFCD00004370

- (E)-3-(2-Fluorophenyl)acrylic acid

- (2E)-3-(2-Fluorophenyl)-2-propenoic acid

- BBL016304

- EN300-344859

- STK399773

- (e)-3-(2-fluoro-phenyl)-acrylic acid

- NSC-73989

- (E)-3-(2-fluorophenyl)prop-2-enoic acid

- (E)-2-FLUOROCINNAMIC ACID

- 2-Propenoic acid, 3-(2-fluorophenyl)-

- F0248

- trans-2-fluoro-cinnamic acid

- AC7832

- NSC 73989

- AC-14118

- 3-(2-fluoro-phenyl)-acrylic acid

- J-800234

- 451-69-4

- Cinnamic acid, o-fluoro-

- Cinnamic acid, o-fluoro-, (Z)-

- J-640233

- 3-(2-Fluorophenyl)acrylic acid

- MS-10591

- ortho-Fluorocinnamate

- 2-Fluorocinnamic acid, 98%

- AB01331330-02

- 18944-77-9

- o-Fluorzimtsaure

- 2-PROPENOIC ACID, 3-(2-FLUOROPHENYL)-, (2E)-

- InChI=1/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+

- F0001-0681

- AKOS000113544

- IOUDZAFBPDDAMK-AATRIKPKSA-

- 20595-29-3

- SCHEMBL79637

- EINECS 207-195-3

- NCGC00337139-01

- Q-102018

- (2E)-3-(2-fluorophenyl)prop-2-enoic acid

- A826732

- DTXSID601274238

- NSC73989

- NS00043519

- 3-(2-Fluorophenyl)propenoic acid

- (E)-3-(2-Fluorophenyl)acrylicacid

- 3-(2-fluorophenyl)-2-propenoic acid

- CS-W014304

- BRN 1863963

- Z2573655240

- ALBB-011736

- propenoic acid, 3-(2-fluorophenyl)-

-

- MDL: MFCD00004370

- インチ: InChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+

- InChIKey: IOUDZAFBPDDAMK-AATRIKPKSA-N

- ほほえんだ: C1=CC=C(C(=C1)/C=C/C(=O)O)F

計算された属性

- せいみつぶんしりょう: 166.04300

- どういたいしつりょう: 166.04300762g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- PSA: 37.30000

- LogP: 1.92350

2-Fluorocinnamic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-344859-0.1g |

(2E)-3-(2-fluorophenyl)prop-2-enoic acid |

18944-77-9 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Life Chemicals | F0001-0681-0.25g |

2-Fluorocinnamic acid |

18944-77-9 | 95%+ | 0.25g |

$18.0 | 2023-09-07 | |

| Life Chemicals | F0001-0681-0.5g |

2-Fluorocinnamic acid |

18944-77-9 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| TRC | E286031-500mg |

(E)-3-(2-Fluorophenyl)acrylic Acid |

18944-77-9 | 500mg |

$ 65.00 | 2022-06-05 | ||

| Ambeed | A523000-5g |

(E)-3-(2-Fluorophenyl)acrylic acid |

18944-77-9 | 98% | 5g |

$12.0 | 2025-02-25 | |

| Enamine | EN300-344859-25.0g |

(2E)-3-(2-fluorophenyl)prop-2-enoic acid |

18944-77-9 | 95.0% | 25.0g |

$36.0 | 2025-03-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F182387-25g |

2-Fluorocinnamic acid |

18944-77-9 | 97% | 25g |

¥216.90 | 2023-09-02 | |

| Ambeed | A523000-100g |

(E)-3-(2-Fluorophenyl)acrylic acid |

18944-77-9 | 98% | 100g |

$121.0 | 2025-02-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1147639-100g |

(E)-3-(2-Fluorophenyl)acrylic acid |

18944-77-9 | 98% | 100g |

¥947 | 2023-04-15 | |

| Enamine | EN300-344859-5g |

(2E)-3-(2-fluorophenyl)prop-2-enoic acid |

18944-77-9 | 97% | 5g |

$26.0 | 2023-09-03 |

2-Fluorocinnamic acid 関連文献

-

Eric Hendrickx,Yadong Zhang,Kyle B. Ferrio,Jon A. Herlocker,Jeff Anderson,Neal R. Armstrong,Eugene A. Mash,André P. Persoons,Nasser Peyghambarian,Bernard Kippelen J. Mater. Chem. 1999 9 2251

-

2. Determination of C∶H∶O∶N ratios in solid organic compounds by laser-induced plasma spectroscopyMichael Tran,Qing Sun,Benjamin W. Smith,James D. Winefordner J. Anal. At. Spectrom. 2001 16 628

-

Xiaodong Bu,Tiebang Wang,Gene Hall J. Anal. At. Spectrom. 2003 18 1443

-

4. Anthranilic acid-based inhibitors of phosphodiesterase: Design, synthesis, and bioactive evaluationYih-Dih Cheng,Tsong-Long Hwang,Han-Hsiang Wang,Tai-Long Pan,Chin-Chung Wu,Wen-Yi Chang,Yi-Ting Liu,Tzu-Chi Chu,Pei-Wen Hsieh Org. Biomol. Chem. 2011 9 7113

-

Shaunak Chakraborty,Gautam R. Desiraju CrystEngComm 2018 20 2793

18944-77-9 (2-Fluorocinnamic acid) 関連製品

- 451-69-4(2-Fluorocinnamic acid)

- 459-32-5(4-Fluorocinnamic acid)

- 230295-12-2(2,3,6-Trifluorocinnamic acid)

- 207981-48-4(3-(2,3-Difluorophenyl)acrylic acid)

- 207742-85-6(2,3,4-Trifluorocinnamic acid)

- 112898-33-6((2E)-3-(2,5-difluorophenyl)prop-2-enoic acid)

- 14290-86-9((2E)-3-(4-fluorophenyl)prop-2-enoic acid)

- 774-73-2(3-(2,4-Difluorophenyl)acrylic acid)

- 94977-52-3((E)-3-(2,4-difluorophenyl)prop-2-enoic acid)

- 102082-89-3(2,6-Difluorocinnamic acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量